molecular formula C17H15N3O4 B2389380 (Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate CAS No. 466666-23-9

(Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate

Cat. No.: B2389380
CAS No.: 466666-23-9
M. Wt: 325.324
InChI Key: ICPRLPLOYFMYSY-RAXLEYEMSA-N
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Description

(Z)-Methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a structurally complex compound featuring a benzoate ester core modified with a propenyl-enamine linkage, a cyano group, and a furan-2-ylmethyl-substituted amide.

Properties

IUPAC Name

methyl 4-[[(Z)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-17(22)12-4-6-14(7-5-12)19-10-13(9-18)16(21)20-11-15-3-2-8-24-15/h2-8,10,19H,11H2,1H3,(H,20,21)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPRLPLOYFMYSY-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a complex organic compound notable for its unique structural features, including a methyl ester group, a cyano group, and a furan moiety. These structural components suggest potential biological activities that warrant investigation.

Structural Characteristics

The compound can be described as having:

  • A benzoate core with various functional groups.
  • A furan ring , which is known for its reactivity and biological significance.
  • A cyano group , which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit enhanced bioactivity due to their structural components. The presence of both the furan and cyano groups suggests potential interactions with various enzymes or receptors, making this compound a candidate for pharmacological studies.

  • Enzyme Interaction : The functional groups may allow the compound to selectively interact with specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to act as modulators of neurotransmitter receptors, which could extend to this compound's activity.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
Fumaric Acid DerivativesContains double bonds; used in metabolic pathwaysSimple dicarboxylic acid structure
CurcuminContains phenolic and α,β-unsaturated carbonyl groupsKnown for anti-inflammatory properties
Benzamide DerivativesContains amide functional groups; diverse activitiesOften used in drug design

The unique combination of functional groups in (Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-y)amino)benzoate may enhance its selectivity and potency compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the furan and cyano moieties. Here are notable findings:

  • Anticancer Activity : Research has shown that furan-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through reactive oxygen species (ROS) generation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, suggesting that (Z)-methyl 4-((2-cyano...benzoate may also possess such properties.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. This activity may be attributed to their ability to modulate neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Methyl Benzoate Derivatives in Agrochemicals

highlights methyl benzoate derivatives with triazine and sulfonylurea substituents, such as triflusulfuron methyl ester and metsulfuron methyl ester , which are herbicides targeting acetolactate synthase (ALS) in plants. Key differences include:

  • Functional Groups: The target compound replaces the triazine-sulfonylurea motif with a cyano-enamide-furan system, likely altering its mechanism of action.
  • Bioactivity: Sulfonylurea herbicides inhibit ALS, whereas the furan and cyano groups in the target compound may confer different biological targets, such as enzyme inhibition or antimicrobial activity.
  • Solubility: The benzoate ester in both classes enhances lipid solubility, but the furan and cyano groups in the target compound could reduce water solubility compared to sulfonylureas .

Table 1: Structural and Functional Comparison with Agrochemical Benzoates

Compound Key Substituents Primary Application Water Solubility (Predicted)
Triflusulfuron methyl ester Triazine, sulfonylurea Herbicide Moderate
Target compound Cyano, furan-amide, Z-propenyl Undocumented Low
Z-Configuration-Dependent Bioactive Compounds

Comparisons include:

  • Stereochemistry : The Z-configuration in both the target compound and azetidinyl derivatives may enhance binding to biological targets (e.g., penicillin-binding proteins).
  • Heterocyclic Motifs : The target compound’s furan ring contrasts with the thiazole and azetidinyl groups in ’s compounds, implying divergent reactivity and target specificity.
  • Synthetic Routes : The azetidinyl compounds likely involve β-lactam ring formation, whereas the target compound’s synthesis may involve reductive amination or enamine formation, as seen in ’s protocols .

Table 2: Z-Configured Compounds and Bioactivity

Compound Core Structure Key Functional Groups Potential Application
Target compound Benzoate + propenyl-enamine Cyano, furan-amide Antimicrobial?
Azetidinyl-thiazolyl derivatives β-lactam + thiazole Azetidinyl, sulfonate Antibiotic

Q & A

Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?

  • Methodological Answer :
  • In-situ Monitoring : Use ReactIR to detect transient intermediates (e.g., enolates).
  • Kinetic Profiling : Vary reagent addition rates to suppress side reactions (e.g., Michael additions).
  • Isolation and Characterization : Purify byproducts via flash chromatography and analyze via NMR/HRMS .

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